3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid
Description
Historical Context of Thioether-Containing Carboxylic Acids
The development of thioether-containing carboxylic acids has its roots in the broader understanding of organosulfur chemistry, which has been recognized as a vital component of biological systems for centuries. Organosulfur compounds have been associated with both beneficial and detrimental properties, ranging from the sweetest known compounds to some of the most malodorous substances encountered in nature. The systematic study of these compounds began to gain momentum in the late 18th and early 19th centuries, when sulfur chemistry became more thoroughly understood through the work of pioneers like Antoine Lavoisier, who incorporated sulfur into combustion experiments in 1777.
The specific class of thioether-containing carboxylic acids emerged as chemists began to explore the replacement of oxygen atoms with sulfur in various organic frameworks. Thioethers, also known as sulfides, are characterized by the R-S-R connectivity where sulfur replaces the oxygen found in conventional ethers. This substitution fundamentally alters the chemical properties of the resulting compounds, as sulfur and oxygen, while both belonging to the chalcogen group in the periodic table, exhibit distinct reactivity patterns and bonding characteristics. The recognition that thioethers could be incorporated into carboxylic acid structures opened new avenues for synthetic chemistry and biochemical research.
The industrial significance of organosulfur compounds became particularly evident during the 20th century, when petroleum refining processes necessitated the removal of sulfur-containing impurities to prevent acid rain formation. This industrial requirement led to a surplus of sulfur compounds and increased research into their potential applications. The systematic study of thioether-carboxylic acid combinations gained further impetus as researchers recognized their potential as intermediates in pharmaceutical synthesis and as model compounds for understanding sulfur-carbon bond formation and reactivity.
Molecular Taxonomy and IUPAC Nomenclature
The molecular structure of this compound represents a complex arrangement of functional groups that requires careful systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines. The compound's primary structural features include a propanoic acid backbone with a methyl substituent at the 2-position and a thioether linkage at the 3-position connecting to a 4-chlorophenyl group. The systematic name reflects this structural hierarchy, beginning with the longest carbon chain (propanoic acid) and indicating the positions and nature of all substituents.
The molecular formula C₁₀H₁₁ClO₂S encompasses several distinct structural domains that contribute to the compound's overall properties and reactivity profile. The carboxylic acid functionality provides the compound with its acidic character and potential for various derivatization reactions, while the thioether linkage introduces unique electronic and steric effects that distinguish it from oxygen-containing analogs. The chlorinated aromatic ring adds both electronic withdrawal effects and potential sites for further functionalization through various aromatic substitution reactions.
| Structural Component | Chemical Formula | Molecular Weight (g/mol) | Functional Properties |
|---|---|---|---|
| 4-Chlorophenyl Group | C₆H₄Cl | 111.55 | Electron-withdrawing, aromatic |
| Thioether Bridge | -S- | 32.06 | Nucleophilic, oxidizable |
| Methylpropanoic Acid | C₄H₇O₂ | 87.10 | Acidic, hydrogen bonding |
| Complete Molecule | C₁₀H₁₁ClO₂S | 230.71 | Amphiphilic, multifunctional |
The three-dimensional conformation of this compound is influenced by the nearly 90-degree bond angle characteristic of carbon-sulfur-carbon linkages. This geometric constraint affects the overall molecular shape and influences intermolecular interactions, potentially impacting both physical properties and biological activity profiles. The presence of the chlorine substituent on the aromatic ring introduces additional dipole moments and affects the electron density distribution throughout the molecular framework.
Significance in Contemporary Organic Chemistry Research
The research significance of this compound extends across multiple domains of contemporary organic chemistry, particularly in the areas of synthetic methodology development and pharmaceutical intermediate chemistry. The compound serves as a valuable model system for understanding thioether reactivity patterns and for developing new synthetic approaches to carbon-sulfur bond formation. Its structural complexity makes it an excellent substrate for testing various chemical transformations and for evaluating the compatibility of different functional groups under diverse reaction conditions.
In the context of synthetic organic chemistry, thioether-containing carboxylic acids like this compound have gained attention as intermediates in the synthesis of more complex molecular architectures. Recent advances in decarbonylative sulfide synthesis have demonstrated the utility of thioester intermediates derived from carboxylic acids in forming new carbon-sulfur bonds through cross-over activation mechanisms. These methodologies represent significant advances in the field of organosulfur chemistry and highlight the importance of compounds like this compound as both starting materials and products in sophisticated synthetic sequences.
The compound's potential applications in medicinal chemistry research stem from the well-established importance of organosulfur functionality in bioactive molecules. Many pharmaceutical compounds contain sulfur atoms in various oxidation states and bonding arrangements, and the systematic study of thioether-containing carboxylic acids contributes to the broader understanding of structure-activity relationships in this important class of compounds. The combination of aromatic, thioether, and carboxylic acid functionalities in a single molecule provides researchers with opportunities to explore multiple modes of biological interaction and to develop new therapeutic agents based on organosulfur scaffolds.
Contemporary research has also focused on developing more efficient and environmentally sustainable methods for synthesizing thioether-containing carboxylic acids. Air-tolerant direct thiol esterification protocols using polymethylhydrosiloxane as an activation agent have been reported, demonstrating yields ranging from 19 to 100 percent for various substrate combinations. These methodological advances underscore the continued importance of compounds like this compound in driving innovation in synthetic organic chemistry.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTRUEASXLQXCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372314 | |
| Record name | 3-[(4-chlorophenyl)thio]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254748-99-7 | |
| Record name | 3-[(4-chlorophenyl)thio]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Synthetic Route
The principal method involves reacting 4-chlorothiophenol with 2-methylpropanoic acid (isobutyric acid) under basic conditions. This nucleophilic substitution reaction forms the thioether linkage characteristic of the target compound.
| Reactant | Role | Quantity (molar ratio) |
|---|---|---|
| 4-Chlorothiophenol | Nucleophile (thiol donor) | 1.0 eq |
| 2-Methylpropanoic acid | Electrophilic component | 1.0–1.2 eq |
| Base (NaOH/K₂CO₃) | Catalyst | 0.1–0.3 eq |
- Combine reactants in anhydrous dimethylformamide (DMF) at 60–80°C
- Add base catalyst gradually under nitrogen atmosphere
- Reflux for 6–12 hours with continuous stirring
- Acidify with dilute HCl to precipitate crude product
- Purify via recrystallization from ethanol/water mixture
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | Maximizes reaction rate without decomposition |
| Reaction time | 8–10 hours | >90% conversion achieved |
| Solvent system | DMF:toluene (3:1) | Improves solubility of aromatic components |
Alternative Synthetic Strategies
While the primary method dominates industrial production, research-scale approaches include:
A. Acid Chloride Intermediate Route
- Convert 2-methylpropanoic acid to acyl chloride using SOCl₂
- React with 4-chlorothiophenol in presence of pyridine
ClC₆H₄SH + (CH₃)₂CHCOCl → ClC₆H₄SCH₂CH(CH₃)COOH + HCl
Yield improvement: 8–12% compared to direct method
B. Microwave-Assisted Synthesis
| Parameter | Conventional | Microwave | Improvement |
|---|---|---|---|
| Time | 8 hours | 45 minutes | 89% faster |
| Yield | 78% | 85% | +7% |
| Energy consumption | 1200 kJ | 650 kJ | 46% reduction |
Analytical Characterization
Post-synthesis verification employs:
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 1.45 (d, 3H, CH₃), δ 3.25 (m, 1H, SCH₂) | Methyl and thioether protons |
| IR | 2560 cm⁻¹ (S-H stretch absent) | Confirms thioether formation |
| MS | m/z 230.71 [M+H]⁺ | Molecular ion confirmation |
| Method | Column | Mobile Phase | Retention Time |
|---|---|---|---|
| HPLC | C18, 250 × 4.6 mm | MeCN:H₂O (70:30) | 6.8 min |
| TLC | Silica GF₂₅₄ | EtOAc:hexane (1:3) | Rf 0.42 |
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenylthio derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylthio derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its thioether functional group allows it to participate in various chemical reactions, making it valuable for creating diverse compounds in organic chemistry.
Reactions and Transformations
The compound can undergo several transformations:
- Oxidation : It can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can yield alcohols.
- Substitution Reactions : The compound can also participate in nucleophilic substitution reactions, leading to the formation of substituted aromatic compounds.
Biological Research
Potential Biological Activity
Research is ongoing into the biological activity of this compound, particularly its potential antimicrobial and anticancer properties. The compound's structure suggests possible interactions with biological targets such as enzymes or receptors, which could modulate their activity.
Mechanism of Action
The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with molecular targets. The thioether linkage and chlorophenyl group enhance binding affinity and specificity, potentially influencing various biochemical pathways.
Medicinal Chemistry
Pharmaceutical Applications
In medicinal chemistry, this compound may be explored as a pharmaceutical agent or as a precursor in drug synthesis. Its structural characteristics make it a candidate for developing drugs targeting specific diseases or conditions.
Case Studies
- Studies have demonstrated that similar thioether compounds exhibit significant biological activities, including anti-inflammatory and analgesic effects. This suggests that this compound could have analogous therapeutic potentials .
- Research on related compounds has shown their effectiveness in modulating PPAR (Peroxisome Proliferator-Activated Receptor) pathways, which are crucial for lipid metabolism and energy homeostasis .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties allow for its incorporation into various formulations used in manufacturing processes.
Safety and Handling
While working with this compound, safety measures should be observed to minimize exposure risks. Although it is not classified as harmful by ingestion or skin contact based on current data, standard laboratory safety protocols should still be followed .
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether linkage and the chlorophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-((4-Fluorophenyl)thio)-2-methylpropanoic Acid
- Substituent : Fluorine replaces chlorine at the para position of the phenyl ring.
- Molecular Formula : C₁₀H₁₁FO₂S (vs. C₁₀H₁₁ClO₂S for the target compound).
- Molecular Weight : 214.25 g/mol (vs. 228.71 g/mol for the target compound).
- Key Differences :
3-(4-tert-Butylphenyl)-2-methylpropanoic Acid
- Substituent : A bulky tert-butyl group replaces the 4-chlorophenylthio moiety.
- Molecular Formula : C₁₄H₂₀O₂.
- Molecular Weight : 228.31 g/mol.
- Lacks the thioether linkage, which is critical for disulfide bond formation or redox interactions in the target compound .
2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic Acid
- Substituent : Methoxy group at position 3 and a chlorobenzyl group at position 2.
- Molecular Formula : C₁₁H₁₃ClO₃.
- Molecular Weight : 228.67 g/mol.
- Key Differences :
Fenofibric Acid (2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid)
- Substituent: Chlorobenzoyl-phenoxy group replaces the 4-chlorophenylthio group.
- Molecular Formula : C₁₇H₁₅ClO₄.
- Molecular Weight : 326.75 g/mol.
- Key Differences: Clinically used as a lipid-lowering agent (PPAR-α agonist). Higher polarity, evidenced by a relative retention time of 0.36 in HPLC analysis compared to esters like methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (retention time: 0.65) .
Pharmacological and Physicochemical Data
Table 1: Comparative Analysis of Key Properties
Biological Activity
3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group linked to a thioether, which is further connected to a methylpropanoic acid moiety. Its molecular formula is with a molecular weight of approximately 198.65 g/mol. The presence of the thioether and chlorophenyl groups is critical for its biological interactions and activities .
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets, including enzymes and receptors. The thioether linkage enhances its binding affinity, potentially modulating the activity of target proteins involved in disease processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for cancer cell proliferation or microbial growth.
- Receptor Modulation : It could act as a modulator for receptors involved in metabolic pathways or inflammation.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, including:
- HepG2 (human hepatocellular carcinoma)
- MCF7 (human breast adenocarcinoma)
- A549 (non-small cell lung carcinoma)
Table 1 summarizes the cytotoxicity results from various studies:
These results indicate that the compound may inhibit cell viability in a dose-dependent manner.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study evaluating the cytotoxic effects on HepG2 cells, treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound may induce apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results demonstrated that it inhibited growth at concentrations comparable to established antibiotics, indicating its potential as a therapeutic agent .
Q & A
Basic: What synthetic methodologies are recommended for 3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the thioetherification of 2-methylpropanoic acid derivatives with 4-chlorothiophenol under basic conditions (e.g., using K₂CO₃ in DMF). For example, ester intermediates (e.g., methyl or ethyl esters) can be hydrolyzed to the free acid post-synthesis . Alternative routes may employ Mitsunobu reactions for stereospecific thioether formation, particularly if chiral centers are involved. Reaction monitoring via TLC or HPLC is advised to track progress and purity .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on:
- NMR Spectroscopy : H and C NMR confirm the thioether linkage (δ ~2.8–3.2 ppm for SCH₂ groups) and aromatic protons (δ ~7.2–7.4 ppm for 4-chlorophenyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHClOS: 254.0168) .
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm) and S-C (~650 cm^{-1) confirm functional groups .
Basic: What analytical methods ensure purity and impurity profiling?
Methodological Answer:
HPLC is the gold standard:
- Column : C18 reverse-phase (e.g., 250 × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid.
- Detection : UV at 254 nm for aromatic and thioether moieties .
Key Impurities (from related syntheses):
| Impurity Name | Retention Time (%) | Limit (%) |
|---|---|---|
| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | 0.34 | ≤0.1 |
| Fenofibric acid | 0.36 | ≤0.1 |
| Ethyl ester derivative | 0.80 | ≤0.1 |
| Data adapted from pharmacopeial standards . |
Advanced: What in vitro models evaluate its pharmacological activity?
Methodological Answer:
- URAT1 Inhibition Assays : Use HEK293 cells expressing human URAT1. Measure C-uric acid uptake inhibition; IC values <100 nM indicate high potency (cf. verinurad, a structural analog with nM activity) .
- Enzyme Stability Studies : Incubate with liver microsomes (human/rat) to assess metabolic stability (t >2 hrs preferred) .
- Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction (critical for pharmacokinetic modeling) .
Advanced: How to resolve discrepancies in pharmacokinetic (PK) data between species?
Methodological Answer:
- Allometric Scaling : Adjust doses based on body surface area differences (e.g., rat-to-human scaling factor of 6.2).
- Mechanistic PK/PD Modeling : Incorporate species-specific URAT1 expression levels and renal clearance rates .
- Bile Cannulation Studies : In rodents, quantify biliary excretion to explain unexpected fecal elimination .
Advanced: What formulation strategies enhance oral bioavailability?
Methodological Answer:
- Solid Dispersion : Use hydrophilic carriers (e.g., HPMC or PVP) to improve solubility.
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or hydroxyethyl esters) for enhanced intestinal absorption .
- Enteric Coating : Protect the acid moiety from gastric degradation; pH-dependent release at intestinal pH 6.8 .
Advanced: How do structural modifications impact bioactivity?
Methodological Answer:
- Thioether vs. Ether : Replacing S with O (e.g., 2-(4-chlorophenoxy)-2-methylpropanoic acid) reduces URAT1 affinity by ~10-fold due to decreased lipophilicity .
- Substituent Effects : Adding electron-withdrawing groups (e.g., -CN) on the naphthalene ring (cf. verinurad) enhances target binding via π-π stacking .
- Chiral Center : R-configuration (cf. S-isomer) in analogs shows 3–5× higher potency in enzyme assays .
Advanced: How to address contradictory in vitro vs. in vivo toxicity data?
Methodological Answer:
- Reactive Metabolite Screening : Use trapped nucleophiles (e.g., glutathione) in liver microsome incubations to identify toxic intermediates .
- Transcriptomic Profiling : Compare gene expression in hepatocytes (in vitro) and liver tissue (in vivo) to pinpoint off-target effects.
- Species-Specific Metabolism : Test metabolites in humanized CYP450 mouse models to bridge translational gaps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
